- Stereoselective construction of a steroid 5α,7α-oxymethylene derivative and its use in the synthesis of eplerenone, Steroids, 2011, 76(1-2), 56-59

Cas no 95716-71-5 (Δ9-Canrenone)

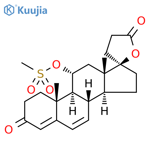

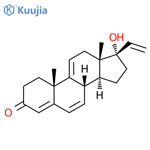

Δ9-Canrenone structure

Nome do Produto:Δ9-Canrenone

Δ9-Canrenone Propriedades químicas e físicas

Nomes e Identificadores

-

- delta-9,11-Canrenone

- 17-Hydroxy-3-oxopregn-4,6,9-triene-21-carboxylic acid gamma-lactone

- Δ9-Canrenone

- (8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

- DELTA 9,11-CANRENONE ( FOR EPLERENONE )

- 9(11)-CANRENONE

- 17α-Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (7CI)

- Spiro[17H-cyclopenta[a]phenanthrene-17,2′(5′H)-furan], pregna-4,6,9(11)-triene-21-carboxylic acid deriv. (ZCI)

- 17β-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic acid γ-lactone

- Δ9-11-Canrenone

- 17beta-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic acid gamma-lactone

- (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione

- 17.BETA.-HYDROXY-4,6,9(11)-TRIEN-3-ONE 21-CARBOXYLIC ACID .GAMMA.-LACTONE

- delta9-11-Canrenone

- 17beta-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic Acid gamma-Lactone; delta9-11-Canrenone

- 17alpha-Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone

- SCHEMBL14085014

- Delta 9,11-canrenone

- 95716-71-5

- (2'R,8S,10R,13S,14S)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione

- .DELTA.9-11-CANRENONE

- 17.ALPHA.-PREGNA-4,6,9(11)-TRIENE-21-CARBOXYLIC ACID, 17-HYDROXY-3-OXO-, .GAMMA.-LACTONE

- Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-,g-lactone, (17a)-

- UNII-3AC47AUW33

- 3AC47AUW33

- DTXSID10469189

-

- MDL: MFCD09751202

- Inchi: 1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,6,13,16,18H,5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1

- Chave InChI: MCNZISFQKMPWRJ-DOYHNPMNSA-N

- SMILES: C[C@]12CC=C3[C@]4(CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C

Propriedades Computadas

- Massa Exacta: 338.18800

- Massa monoisotópica: 338.18819469g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 25

- Contagem de Ligações Rotativas: 0

- Complexidade: 772

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 5

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 43.4Ų

- XLogP3: 3

Propriedades Experimentais

- PSA: 43.37000

- LogP: 4.29020

Δ9-Canrenone Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:Sealed in dry,2-8°C(BD123707)

Δ9-Canrenone Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM139111-1g |

(8S,10R,13S,14S,17R)-10,13-dimethyl-1,3',4',8,10,12,13,14,15,16-decahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H)-dione |

95716-71-5 | 95% | 1g |

$729 | 2021-08-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-504606-50 mg |

Δ9-Canrenone, |

95716-71-5 | 50mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-504606-50mg |

Δ9-Canrenone, |

95716-71-5 | 50mg |

¥2858.00 | 2023-09-05 | ||

| TRC | C175615-500mg |

Δ9-Canrenone |

95716-71-5 | 500mg |

$ 1453.00 | 2023-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S28300-1g |

(2'R,8S,10R,13S,14S)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione |

95716-71-5 | 95% | 1g |

¥6888.0 | 2024-07-19 | |

| TRC | C175615-50mg |

Δ9-Canrenone |

95716-71-5 | 50mg |

$ 184.00 | 2023-09-08 | ||

| Chemenu | CM139111-1g |

(8S,10R,13S,14S,17R)-10,13-dimethyl-1,3',4',8,10,12,13,14,15,16-decahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H)-dione |

95716-71-5 | 95% | 1g |

$729 | 2024-07-18 | |

| A2B Chem LLC | AI64751-1g |

Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-,g-lactone, (17a)- |

95716-71-5 | 1g |

$1086.00 | 2024-07-18 |

Δ9-Canrenone Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Formic acid ; 18 h, 80 °C

1.2 4 h, 100 °C

1.3 Reagents: Water ; 20 min, cooled

1.2 4 h, 100 °C

1.3 Reagents: Water ; 20 min, cooled

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane , Pyridine ; -15 °C; 16 h, -15 °C

Referência

- Preparation method of Δ9(11)-canrenone from 11-α-hydroxycanrenone and trifluoromethanesulfonic anhydride by hydroxyl elimination, China, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Isopropanol ; 80 °C; 30 °C

1.2 Reagents: Acetic acid ; neutralized

1.3 Solvents: Dimethylformamide , Dichloromethane ; 60 °C

1.2 Reagents: Acetic acid ; neutralized

1.3 Solvents: Dimethylformamide , Dichloromethane ; 60 °C

Referência

- Method for efficient preparation of Δ-9,11-canrenone from 9α-hydroxy-4-androstenedione, China, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Formic acid Catalysts: Palladium diacetate , (Methylenedi-2,1-phenylene)bis[diphenylphosphine Solvents: Tetrahydrofuran ; 20 min, 70 psi, 25 °C; 18 h, 100 psi, 105 °C

Referência

- Preparation of spirosteroids from 17-alkenyl or 17-alkynyl substrate via carbonylation, hydrogenation, dehydrogenation, furylation and other transformations, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Chloranil Solvents: Methanol , Dichloromethane , Water ; 2 h, 42 °C

Referência

- C-17 spirolactonization and 6,7 oxidation of steroids, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Acetic anhydride , Potassium formate Solvents: Formic acid ; rt → 80 °C; 12 h, 80 °C

1.2 80 °C → 100 °C; 3 h, 100 °C

1.2 80 °C → 100 °C; 3 h, 100 °C

Referência

- Eplerenone intermediate, preparation method and application in preparation of Eplerenone, China, , ,

Δ9-Canrenone Raw materials

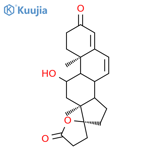

- 11a-Hydroxy Canrenone

- Pregna-4,6,9(11),20-tetraen-3-one, 17-hydroxy-, (17α)-

- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-11-[(methylsulfonyl)oxy]-3-oxo-, γ-lactone, (11α,17α)-

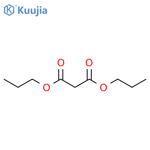

- Dipropyl malonate

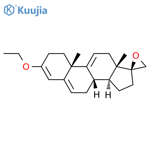

- Spiro[androsta-3,5,9(11)-triene-17,2'-oxirane], 3-ethoxy-, (17β)-

Δ9-Canrenone Preparation Products

Δ9-Canrenone Literatura Relacionada

-

Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182

-

2. Back matter

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

95716-71-5 (Δ9-Canrenone) Produtos relacionados

- 95716-70-4(Δ9,11-Eplerenone)

- 107724-20-9(Eplerenone)

- 976-71-6(Canrenone)

- 192569-17-8(11a-Hydroxy Canrenone)

- 976-70-5(6,7-Dihydrocanrenone)

- 209253-81-6(7b-Eplerenone)

- 10161-34-9(Trenbolone Acetate)

- 2590-41-2(6-Dehydronandrolone acetate)

- 67372-69-4(6,7-Demethylene-6,7-dehydro Drospirenone)

- 2680784-58-9((4r)-1-(2,2,2-trifluoroacetyl)-1-azaspiro3.3heptane-6-carboxylic acid)

Fornecedores recomendados

Zhejiang Brunova Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Changzhou Guanjia Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Taian Jiayue Biochemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente